N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 3-Fluoro-4-methylphenol: This intermediate can be synthesized by reacting 3-fluoro-4-methylaniline with sodium nitrate in sulfuric acid, followed by extraction and purification.
Formation of 3-Fluoro-4-methylphenylamine: The phenol intermediate is then converted to the corresponding amine using appropriate reagents and conditions.
Synthesis of Pyrimidine Derivative: The final step involves the reaction of 3-fluoro-4-methylphenylamine with 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluoro-4-methylphenyl)-2-methylpyrimidine-4-carboxamide: Lacks the trifluoromethyl group.
N-(3-Fluoro-4-methylphenyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the 2-methyl group.
Uniqueness
N-(3-Fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the presence of both the trifluoromethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O/c1-7-3-4-9(5-10(7)15)21-13(22)11-6-12(14(16,17)18)20-8(2)19-11/h3-6H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFNVILBKXAVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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